RuCl[(S,S)-FsDPEN](p-cymene)

Catalog No.
S8318778
CAS No.
M.F
C30H28ClF5N2O2RuS
M. Wt
712.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RuCl[(S,S)-FsDPEN](p-cymene)

Product Name

RuCl[(S,S)-FsDPEN](p-cymene)

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Molecular Formula

C30H28ClF5N2O2RuS

Molecular Weight

712.1 g/mol

InChI

InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m0.../s1

InChI Key

UWFMZLATRGEOIW-NWMPYMMKSA-M

SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]

Chiral Catalyst

RuCl(S,S)-FsDPEN: p-cymene is an organoruthenium complex containing a ruthenium metal center. The molecule is classified as a chiral catalyst due to the presence of the (S,S)-FsDPEN ligand, which possesses a specific spatial arrangement of its atoms. This characteristic makes RuCl(S,S)-FsDPEN: p-cymene particularly useful in asymmetric catalysis, a field of research focused on reactions that produce one enantiomer (mirror image of a molecule) in excess over the other. PubChem, RuCl

Ruthenium(II) chloride complexed with (S,S)-N-(2-amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide and p-cymene, denoted as RuCl(S,S)-FsDPEN, is a specialized organometallic compound. This compound is characterized by its unique structure, which includes a ruthenium center coordinated to a chiral ligand and a p-cymene moiety. The molecular formula is C30H29ClF5N2O2RuS, with a molecular weight of approximately 713.146 g/mol. It typically appears as an orange to brown powder and has a melting point between 238-244°C. The compound is sensitive to air and should be stored at temperatures between 2-8°C .

RuCl(S,S)-FsDPEN is primarily utilized as a catalyst in asymmetric transfer hydrogenation reactions. In this context, it facilitates the reduction of ketones using a formic acid-triethylamine mixture as the hydrogen source. This reaction pathway is significant in organic synthesis for producing chiral alcohols from prochiral ketones, showcasing the compound's effectiveness in catalyzing enantioselective transformations .

The synthesis of RuCl(S,S)-FsDPEN typically involves the coordination of the (S,S)-FsDPEN ligand to a ruthenium precursor such as RuCl2(p-cymene). The general procedure includes:

  • Preparation of the Ruthenium Complex:
    • Dissolve RuCl2(p-cymene) in an appropriate solvent.
    • Add the (S,S)-FsDPEN ligand under inert conditions.
    • Stir the mixture at elevated temperatures to facilitate complex formation.
  • Isolation:
    • After completion of the reaction, isolate the product through filtration or precipitation.
    • Purify by recrystallization or chromatography if necessary.

This method ensures high yields and purity of the desired complex .

RuCl(S,S)-FsDPEN finds applications primarily in asymmetric synthesis, particularly in pharmaceutical chemistry for producing chiral intermediates. Its role as a catalyst in hydrogenation reactions makes it valuable in synthesizing fine chemicals and agrochemicals. Additionally, its potential use in biological applications is being explored, particularly in drug development .

Several compounds share structural similarities with RuCl(S,S)-FsDPEN, particularly within the realm of organometallic catalysts for asymmetric synthesis. Below is a comparison with notable similar compounds:

Compound NameStructure TypeKey Features
RuCl(S,S)-TsDPENOrganometallic ComplexSimilar structure; different ligand (TsDPEN)
RuCl(R,R)-FsDPENOrganometallic ComplexEnantiomeric variant; potential for different selectivity
OsCl(S,S)-FsDPENOrganometallic ComplexOsmium-based; may exhibit different reactivity patterns
IrCl(S,S)-FsDPENOrganometallic ComplexIridium-based; known for high catalytic activity

The uniqueness of RuCl(S,S)-FsDPEN lies in its specific combination of ruthenium coordination chemistry and chiral ligand architecture, which can significantly influence its catalytic properties and selectivity in asymmetric reactions .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

712.052358 g/mol

Monoisotopic Mass

712.052358 g/mol

Heavy Atom Count

42

Dates

Modify: 2024-04-14

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